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Compound of Interest

Compound Name: DMT-LNA-G phosphoramidite

Cat. No.: B15589217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Locked Nucleic Acid (LNA) modified oligonucleotides have emerged as a powerful tool in

research and drug development, offering enhanced thermal stability, binding affinity, and

nuclease resistance compared to standard DNA and RNA.[1] This application note provides a

detailed protocol for the automated synthesis of LNA-G modified oligonucleotides using

phosphoramidite chemistry, a widely adopted and efficient method for nucleic acid synthesis.[1]

The introduction of LNA-G nucleotides, while advantageous, presents unique challenges in

automated synthesis due to their steric bulk. This document outlines optimized protocols for

coupling, deprotection, and purification to ensure high-yield and high-purity synthesis of LNA-G

containing oligonucleotides. We also provide insights into the expected quantitative outcomes

and potential impurities associated with the synthesis process.

Quantitative Data Summary
The following tables summarize representative data for the synthesis of LNA-G modified

oligonucleotides compared to standard DNA oligonucleotides. It is important to note that direct

side-by-side comparisons under identical conditions are not extensively available in published

literature; therefore, this data is compiled from various sources to provide a general expectation

of performance.
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Table 1: Comparative Coupling Efficiency

Phosphoramidite
Average Coupling
Efficiency (%)

Recommended Coupling
Time (seconds) on ABI
Synthesizers

Standard dG >99% 30 - 60

LNA-G (dmf-protected) ~98-99% 180[1]

Table 2: Representative Yield and Purity of a 20-mer Oligonucleotide

Oligonucleotide Type Crude Yield (OD units)
Purity by RP-HPLC (% Full-
Length Product)

Standard DNA 10-15 85-95

LNA-G Modified (2 LNA-G

bases)
8-12 80-90

Yields are based on a 1 µmol synthesis scale. Purity is an approximation and can vary based

on sequence and synthesis conditions.

Experimental Protocols
Automated Oligonucleotide Synthesis on an ABI 394
DNA Synthesizer
This protocol outlines the steps for the automated synthesis of an LNA-G modified

oligonucleotide on an Applied Biosystems 394 DNA Synthesizer.

Materials:

Phosphoramidites: Standard DNA phosphoramidites (dA, dC, dG, T), LNA-G(dmf)

phosphoramidite. All dissolved in anhydrous acetonitrile to a concentration of 0.1 M.

Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.
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Capping Reagents: Cap A (Acetic Anhydride/Lutidine/THF) and Cap B (16% N-

Methylimidazole in THF).[2]

Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

Solid Support: Controlled Pore Glass (CPG) pre-loaded with the initial nucleoside.

Anhydrous acetonitrile.

Synthesis Cycle:

The standard phosphoramidite synthesis cycle is employed with modifications to the coupling

step for the incorporation of LNA-G.

Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound

nucleoside by treatment with the deblocking reagent.

Coupling:

For standard DNA phosphoramidites: A standard coupling time of 30-60 seconds is used.

For LNA-G phosphoramidite: The coupling time is extended to 180 seconds to

accommodate the increased steric hindrance of the LNA monomer.[1]

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of

deletion mutants in subsequent cycles.

Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester

using the oxidizing solution. A longer oxidation time of 45 seconds is recommended for LNA

linkages.[1]

These four steps are repeated for each nucleotide addition in the desired sequence.

Cleavage and Deprotection
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Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting

groups are removed.

Materials:

Concentrated ammonium hydroxide.

Protocol:

Transfer the CPG support to a screw-cap vial.

Add 1 mL of concentrated ammonium hydroxide.

Incubate the vial at 55°C for 8-12 hours.

Cool the vial to room temperature and transfer the supernatant containing the cleaved and

deprotected oligonucleotide to a new tube.

Dry the oligonucleotide solution using a vacuum concentrator.

Purification by Reverse-Phase HPLC (RP-HPLC)
The crude oligonucleotide is purified to isolate the full-length product from shorter failure

sequences and other impurities.

Materials:

Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5.

Buffer B: 0.1 M TEAA in 50% acetonitrile.

C18 reverse-phase HPLC column.

Protocol:

Reconstitute the dried crude oligonucleotide in Buffer A.

Inject the sample onto the C18 column.
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Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient is from 0% to

50% Buffer B over 30 minutes.

Monitor the elution profile at 260 nm.

Collect the major peak corresponding to the full-length product.

Desalt the collected fraction using a suitable method (e.g., gel filtration).

Lyophilize the purified oligonucleotide to obtain a dry powder.
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Caption: Workflow for automated synthesis and processing of LNA-G modified

oligonucleotides.

Caption: Structural comparison of an LNA-G and a standard dG monomer.

Potential Impurities and Quality Control
The synthesis of LNA-G modified oligonucleotides can result in several process-related

impurities. Rigorous quality control is essential to ensure the final product's purity and integrity.

Common Impurities:
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n-1 Deletion Mutants: Failure to couple a phosphoramidite in a cycle results in a shorter

oligonucleotide.

Truncated Sequences: Inefficient capping can lead to sequences that are shorter than the

full-length product.

Depurination Products: The acidic deblocking step can lead to the loss of purine bases (A

and G).[2]

+28 Da Adduct on LNA-G: When using dmf-protected LNA-G, a +28 Da adduct can form

during deprotection, especially in the presence of primary amines. Using acyl-protected LNA-

G can mitigate this issue.

Quality Control Methods:

Reverse-Phase HPLC (RP-HPLC): Used to assess the purity of the final product and to

separate the full-length oligonucleotide from shorter sequences.

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized oligonucleotide,

providing definitive evidence of its identity and the presence of any modifications or

impurities.

Conclusion
The automated synthesis of LNA-G modified oligonucleotides is a robust and reproducible

process when optimized protocols are employed. The key considerations are the extended

coupling times for LNA-G phosphoramidites and careful post-synthesis purification to remove

process-related impurities. The methodologies and data presented in this application note

provide a comprehensive guide for researchers and drug development professionals to

successfully synthesize high-quality LNA-G modified oligonucleotides for a wide range of

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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